

# Application Note: Quantification of CCL2 Levels Using ELISA Following Emapticap Pegol Treatment

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## Compound of Interest

Compound Name: *Emapticap pegol*

CAS No.: 1390630-22-4

Cat. No.: B15607337

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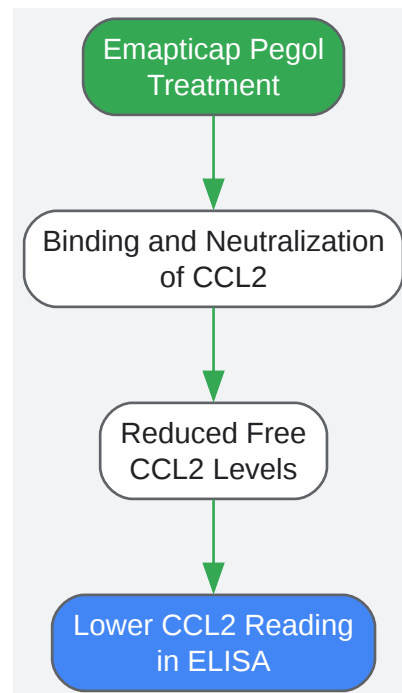
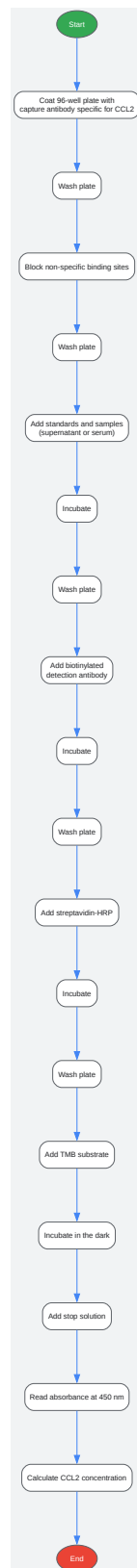
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Emapticap pegol** (also known as NOX-E36) is a novel therapeutic agent that specifically targets and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).<sup>[1][2]</sup> CCL2 plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various inflammatory and fibrotic diseases, including diabetic nephropathy.<sup>[1][3]</sup> By inhibiting CCL2, **emapticap pegol** aims to reduce the inflammatory response and subsequent tissue damage. This application note provides a detailed protocol for quantifying the in vitro and in vivo efficacy of **emapticap pegol** by measuring CCL2 levels using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).

## Mechanism of Action of Emapticap Pegol

**Emapticap pegol** is a Spiegelmer®, an L-RNA oligonucleotide, which is a mirror-image of a natural RNA molecule. This configuration makes it resistant to degradation by nucleases, providing a longer half-life in vivo. It binds with high affinity and specificity to CCL2, preventing it from interacting with its receptor, CCR2, on the surface of monocytes and other immune cells. [1] This blockade of the CCL2/CCR2 signaling axis inhibits the migration of these cells to inflammatory sites, thereby mitigating the inflammatory cascade.



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## References

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- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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